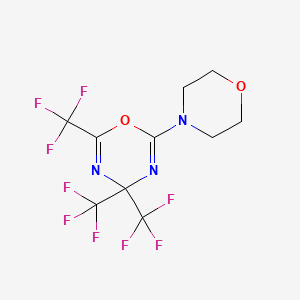
2-(morpholin-4-yl)-4,4,6-tris(trifluoromethyl)-4H-1,3,5-oxadiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(MORPHOLIN-4-YL)-4,4,6-TRIS(TRIFLUOROMETHYL)-1,3,5-OXADIAZINE is a heterocyclic compound that features a morpholine ring and three trifluoromethyl groups attached to an oxadiazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(MORPHOLIN-4-YL)-4,4,6-TRIS(TRIFLUOROMETHYL)-1,3,5-OXADIAZINE typically involves the reaction of morpholine with trifluoromethyl-substituted precursors under controlled conditions. One common method includes the cyclization of a trifluoromethylated hydrazine derivative with a suitable carbonyl compound in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis .
化学反応の分析
Types of Reactions
2-(MORPHOLIN-4-YL)-4,4,6-TRIS(TRIFLUOROMETHYL)-1,3,5-OXADIAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of functionalized oxadiazines .
科学的研究の応用
2-(MORPHOLIN-4-YL)-4,4,6-TRIS(TRIFLUOROMETHYL)-1,3,5-OXADIAZINE has several scientific research applications:
作用機序
The mechanism of action of 2-(MORPHOLIN-4-YL)-4,4,6-TRIS(TRIFLUOROMETHYL)-1,3,5-OXADIAZINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
類似化合物との比較
Similar Compounds
4-(MORPHOLIN-4-YL)-2-(TRIFLUOROMETHYL)ANILINE: This compound shares the morpholine and trifluoromethyl groups but differs in its core structure.
1,3,4-THIADIAZOLE DERIVATIVES: These compounds have a similar heterocyclic structure but with sulfur instead of oxygen.
1H-1,2,3-TRIAZOLE ANALOGS: These compounds contain a triazole ring and are used in similar applications.
Uniqueness
2-(MORPHOLIN-4-YL)-4,4,6-TRIS(TRIFLUOROMETHYL)-1,3,5-OXADIAZINE is unique due to the presence of three trifluoromethyl groups, which impart significant electron-withdrawing properties and enhance the compound’s stability and reactivity. This makes it particularly valuable in the synthesis of advanced materials and as a potential pharmaceutical agent .
特性
分子式 |
C10H8F9N3O2 |
|---|---|
分子量 |
373.17 g/mol |
IUPAC名 |
2-morpholin-4-yl-4,4,6-tris(trifluoromethyl)-1,3,5-oxadiazine |
InChI |
InChI=1S/C10H8F9N3O2/c11-7(12,13)5-20-8(9(14,15)16,10(17,18)19)21-6(24-5)22-1-3-23-4-2-22/h1-4H2 |
InChIキー |
WDJKNQBWAYOULB-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NC(N=C(O2)C(F)(F)F)(C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[6-[2-(3,4-Dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12467253.png)
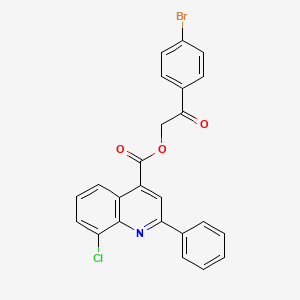
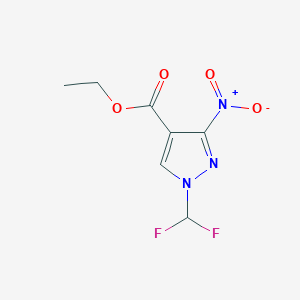
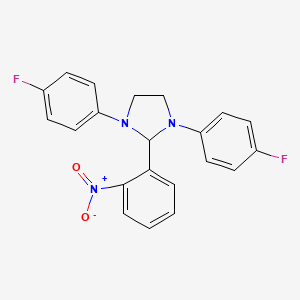
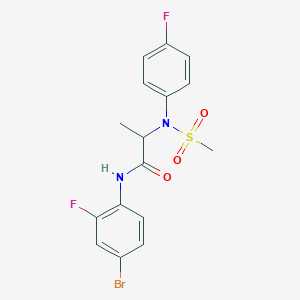
![[(3E)-7-Fluoro-1-(2-methylpropyl)-2-oxoindol-3-ylidene]acetic acid](/img/structure/B12467300.png)
![2-(4-methylphenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12467301.png)
![3,5-Bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one](/img/structure/B12467315.png)
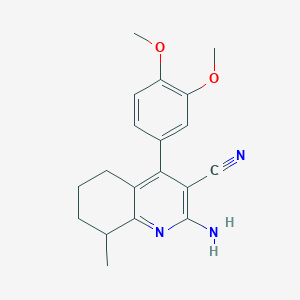
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methoxyphenyl)alaninamide](/img/structure/B12467325.png)
![[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B12467345.png)
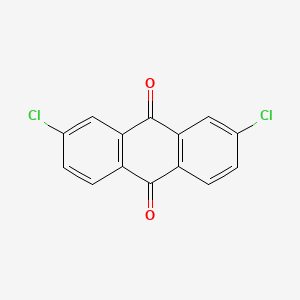
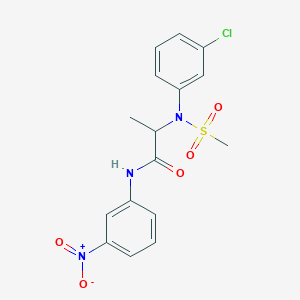
![N-[1-[4-(difluoromethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B12467361.png)
